2-(5-Methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(5-Methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that belongs to the class of organoboron compounds. It features a thiophene ring substituted with a methoxy group and a dioxaborolane moiety. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Scientific Research Applications
2-(5-Methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has numerous applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-methoxythiophene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions are generally mild, with temperatures ranging from room temperature to 80°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications, ensuring consistent quality and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boron-containing compound with an aryl or vinyl halide in the presence of a palladium catalyst. The compound can also participate in other types of reactions, including oxidation and substitution reactions .
Common Reagents and Conditions
Suzuki-Miyaura Reaction: Palladium catalyst, aryl or vinyl halide, base (e.g., potassium carbonate), solvent (e.g., DMF or THF), inert atmosphere.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution Reactions: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reactants used. In the case of the Suzuki-Miyaura reaction, the product is typically a biaryl or a substituted alkene. Oxidation reactions can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophenes .
Mechanism of Action
The mechanism of action of 2-(5-Methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boron-containing compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
2-(5-Methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boron-containing compounds used in Suzuki-Miyaura coupling:
Phenylboronic Acid: Commonly used in cross-coupling reactions but lacks the electron-donating methoxy group present in this compound.
4,4,5,5-Tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane: Similar structure but without the methoxy substitution, which can influence the reactivity and selectivity of the compound.
The presence of the methoxy group in this compound enhances its electron-donating properties, making it more reactive in certain cross-coupling reactions compared to its analogs .
Properties
IUPAC Name |
2-(5-methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3S/c1-10(2)11(3,4)15-12(14-10)8-6-9(13-5)16-7-8/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBBXDZMKGPIQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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